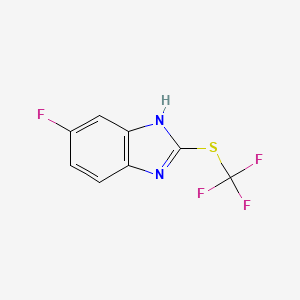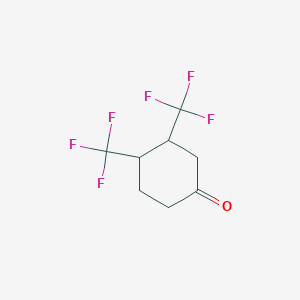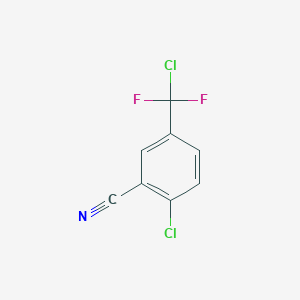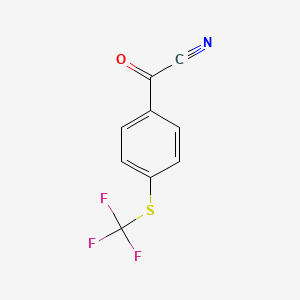![molecular formula C7H5Cl2F2NO B6311187 2-Chloro-4-(chlorodifluoromethoxy]aniline CAS No. 2088945-53-1](/img/structure/B6311187.png)
2-Chloro-4-(chlorodifluoromethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chlorodifluoromethoxy]aniline (2C4CDMA) is an organic compound used in a variety of scientific applications. It is a colorless, volatile liquid that is soluble in many organic solvents. 2C4CDMA is a chlorinated derivative of aniline and is used as a reagent in organic synthesis and as a catalyst in the polymerization of vinyl monomers. It is also used as a fluorescent label for proteins and other biomolecules, and has been used in the development of new materials for use in drug delivery systems.
Applications De Recherche Scientifique
2-Chloro-4-(chlorodifluoromethoxy]aniline has a wide range of scientific applications, including in the fields of organic synthesis, polymerization, and drug delivery. In organic synthesis, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used as a reagent to synthesize a variety of organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with specific properties. In drug delivery, 2-Chloro-4-(chlorodifluoromethoxy]aniline is used to develop new materials for drug delivery systems, such as liposomes, nanoparticles, and microspheres.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(chlorodifluoromethoxy]aniline is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species, such as an amine or a thiol group. This covalent bond is believed to be the driving force behind the reaction of 2-Chloro-4-(chlorodifluoromethoxy]aniline with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline are not well understood. However, it is believed that the compound may have some cytotoxic effects on cells, as it has been shown to induce DNA damage in human cells. Additionally, it has been shown to induce cell death in some cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-4-(chlorodifluoromethoxy]aniline in lab experiments is that it is a highly reactive compound, which makes it useful for a wide range of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations of using 2-Chloro-4-(chlorodifluoromethoxy]aniline is its toxicity, as it has been shown to be cytotoxic in some cell lines.
Orientations Futures
The use of 2-Chloro-4-(chlorodifluoromethoxy]aniline in scientific research is a relatively new field, and there are many potential future directions for research. These include the development of new materials for drug delivery systems, the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a fluorescent label for proteins, and the development of new methods for synthesizing organic compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-4-(chlorodifluoromethoxy]aniline could help to better understand its potential toxicity. Other potential future directions include the use of 2-Chloro-4-(chlorodifluoromethoxy]aniline as a catalyst in the polymerization of vinyl monomers, and the development of new methods for purifying the compound.
Méthodes De Synthèse
2-Chloro-4-(chlorodifluoromethoxy]aniline can be synthesized by the reaction of 2-chloro-4-fluoroaniline with chlorodifluoromethane. This reaction is carried out in the presence of a base, such as potassium carbonate, and is typically conducted at a temperature of around 80°C. The reaction yields a crude product that can then be purified by fractional distillation.
Propriétés
IUPAC Name |
2-chloro-4-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDKHNLKMBBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chlorodifluoromethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)







